molecular formula C14H17ClN2 B15046151 4-(Piperidin-4-yl)quinoline hydrochloride

4-(Piperidin-4-yl)quinoline hydrochloride

Cat. No.: B15046151
M. Wt: 248.75 g/mol
InChI Key: MKHLILMCRQEBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-4-yl)quinoline hydrochloride is a chemical compound that features a quinoline ring substituted with a piperidine moiety at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug discovery .

Properties

Molecular Formula

C14H17ClN2

Molecular Weight

248.75 g/mol

IUPAC Name

4-piperidin-4-ylquinoline;hydrochloride

InChI

InChI=1S/C14H16N2.ClH/c1-2-4-14-13(3-1)12(7-10-16-14)11-5-8-15-9-6-11;/h1-4,7,10-11,15H,5-6,8-9H2;1H

InChI Key

MKHLILMCRQEBID-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=NC3=CC=CC=C23.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)quinoline hydrochloride typically involves the cyclization of quinoline derivatives with piperidine. One common method includes the reaction of quinoline with piperidine in the presence of a suitable catalyst, such as palladium or platinum, under hydrogenation conditions . Another approach involves the use of phenylsilane as a reducing agent to promote the formation and reduction of imine intermediates, followed by cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for 4-(Piperidin-4-yl)quinoline hydrochloride often involve multi-step processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)quinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Piperidin-4-yl)quinoline hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)quinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine moiety enhances the compound’s ability to bind to these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperidin-4-yl)quinoline hydrochloride is unique due to its specific combination of a quinoline ring and a piperidine moiety. This structural arrangement imparts distinct pharmacological properties, making it a valuable compound in drug discovery and development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.